Benznidazole

描述

属性

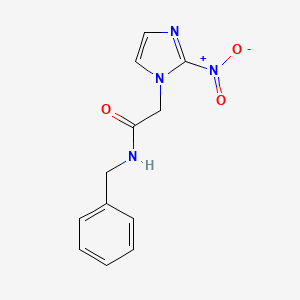

IUPAC Name |

N-benzyl-2-(2-nitroimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c17-11(14-8-10-4-2-1-3-5-10)9-15-7-6-13-12(15)16(18)19/h1-7H,8-9H2,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULUWZNBISUWAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046570 |

Source

|

| Record name | Benznidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID56323658 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22994-85-0 |

Source

|

| Record name | Benznidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22994-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benznidazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022994850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benznidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZNIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benznidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-2-nitro-1H-imidazole-1-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZNIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC42NRJ1ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

190-192 |

Source

|

| Record name | Benznidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benznidazole Against Trypanosoma cruzi

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benznidazole (BZN) is a cornerstone therapy for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Despite its long-standing clinical use, a comprehensive understanding of its mechanism of action is critical for the development of improved therapeutic strategies and for addressing the challenge of drug resistance. This guide provides a detailed technical overview of the molecular processes underlying the trypanocidal activity of this compound. It is now firmly established that this compound is a prodrug, requiring reductive activation within the parasite to exert its cytotoxic effects.[1][2][3][4][5][6] This activation is primarily mediated by a parasite-specific type I mitochondrial nitroreductase (TcNTR).[2][5][6][7][8][9][10][11][12] The enzymatic reduction of this compound generates a cascade of highly reactive electrophilic metabolites, including nitro radical anions and glyoxal.[3][4][5][7][13] These metabolites induce widespread damage to parasite macromolecules, with DNA being a principal target.[3][13][14][15][16] The resulting DNA lesions, encompassing single and double-strand breaks, trigger a DNA damage response that can lead to cell cycle arrest and parasite death.[13][15][16] Furthermore, the activation of this compound contributes to significant oxidative and reductive stress, depleting the parasite's natural antioxidant defenses, such as trypanothione, and forming covalent adducts with various cellular components.[17] Resistance to this compound is strongly correlated with mutations or downregulation of the TcNTR enzyme.[2][8]

Prodrug Activation: The Central Role of T. cruzi Nitroreductase (TcNTR)

This compound, a 2-nitroimidazole, is inert in its administered form and must undergo bioreductive activation to become toxic to T. cruzi. This activation is a multi-step process initiated by the reduction of its nitro group.

The key enzyme responsible for this activation is a type I, oxygen-insensitive mitochondrial nitroreductase (TcNTR).[1][2][17][5][6][7][8][9][10][11][12] This enzyme is considered an excellent drug target due to its specificity to the parasite. The reduction process, catalyzed by TcNTR, involves a series of two-electron reductions, leading to the formation of reactive intermediates.[2][5] This process is NADH-dependent and proceeds through a ping-pong kinetic mechanism.[18]

The reductive pathway of this compound is believed to proceed through a nitroso intermediate to a hydroxylamine derivative.[5] This hydroxylamine can then rearrange, ultimately leading to the formation of highly reactive species, including the dialdehyde glyoxal.[5][7] These reactive metabolites are the primary effectors of the drug's trypanocidal activity.

Quantitative Data: Enzyme Kinetics and Parasite Susceptibility

The efficacy of this compound is dependent on the parasite's life cycle stage and its genetic strain. The following tables summarize key quantitative data regarding TcNTR enzyme kinetics and the in vitro susceptibility of T. cruzi to this compound.

| Parameter | Value | Reference |

| Apparent Km for this compound | 28.0 ± 2.7 µM | [3] |

| Apparent Km for Nifurtimox | 15.5 ± 3.5 µM | [3] |

| Apparent Vmax | 1824 ± 156 nmol NADH oxidized min-1 mg-1 | [3] |

Table 1: Apparent Kinetic Parameters of Wild-Type TcNTR

| Parasite Stage | DTU | Incubation Time (h) | IC50 / LC50 (µM) | Reference |

| Epimastigotes | TcI | 72 | ~10-20 | [1][14] |

| Epimastigotes | TcII | 72 | ~3-7 | [1][14] |

| Epimastigotes | TcV | 72 | ~3-7 | [1][14] |

| Epimastigotes | TcVI | 72 | ~2-6 | [1] |

| Amastigotes | TcI | 72/96 | ~5-10 | [1] |

| Amastigotes | TcII | 72 | ~8.36 | [1][14] |

| Amastigotes | TcV | - | - | |

| Amastigotes | TcVI | 96 | ~2.44 | [1] |

| Trypomastigotes | TcI | 24 | ~137.62 | [1] |

| Trypomastigotes | TcII | 24 | ~52.09 | [1][14] |

| Trypomastigotes | TcV | - | - | |

| Trypomastigotes | TcVI | 24 | ~25.81 | [1] |

Table 2: In Vitro Susceptibility of T. cruzi DTUs to this compound (Mean IC50/LC50 Values) Note: IC50 (inhibitory concentration 50%) is typically used for replicative stages (epimastigotes, amastigotes), while LC50 (lethal concentration 50%) is used for non-replicative trypomastigotes. Values can vary significantly between studies and parasite strains.

Molecular Mechanisms of Trypanocidal Action

The reactive metabolites generated from this compound activation inflict damage through multiple pathways, leading to parasite death.

DNA Damage: A Primary Cytotoxic Effect

A substantial body of evidence points to parasite DNA as the primary target of this compound's reactive metabolites.[3][13][14][15][16] These metabolites can cause a range of DNA lesions, including:

-

Oxidation of Nucleotide Pools: this compound preferentially oxidizes the nucleotide pool, leading to the incorporation of damaged bases, such as 8-oxoguanine, during DNA replication.[11][14][19]

-

DNA Strand Breaks: The incorporation of oxidized nucleotides and direct interaction of reactive metabolites with the DNA backbone result in both single and double-strand breaks.[3][14]

-

DNA Adducts: The reactive metabolites can form covalent adducts with DNA bases.

This widespread DNA damage triggers the parasite's DNA damage response (DDR) pathway, leading to cell cycle arrest, typically in the G1 phase, as the parasite attempts to repair the lesions.[6][13][15][16][20] If the damage is too extensive, it leads to parasite death.

Oxidative and Reductive Stress

The activation of this compound also induces significant oxidative and reductive stress within the parasite.[17][3][4][21]

-

Generation of Reactive Oxygen Species (ROS): While the primary activation by TcNTR is oxygen-insensitive, subsequent reactions of the drug's metabolites can lead to the generation of ROS.[4] This can overwhelm the parasite's antioxidant defenses.

-

Depletion of Thiol Pools: Metabolomic studies have revealed that this compound treatment leads to a significant decrease in low molecular weight thiols, most notably trypanothione, which is a critical component of the parasite's antioxidant system.[17] The reactive metabolites of this compound form covalent adducts with these thiols.[17]

Damage to Other Macromolecules

While DNA is a primary target, the highly reactive nature of this compound's metabolites means they can also damage other essential macromolecules, including proteins and lipids, further contributing to the drug's cytotoxicity.[4][22] However, the impact on protein synthesis appears to be an indirect consequence of nucleic acid damage and metabolic disruption.[23]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

This compound Activation and Cytotoxicity Pathway

Caption: this compound activation pathway and subsequent cellular damage in T. cruzi.

Experimental Workflow for Assessing this compound's Effect on T. cruzi

Caption: A generalized workflow for studying the effects of this compound on T. cruzi.

Detailed Experimental Protocols

This section provides an overview of key methodologies used to investigate the mechanism of action of this compound.

Trypanosoma cruzi Culture

-

Epimastigotes: This replicative, non-infective stage is cultured axenically in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.[4]

-

Amastigotes: The intracellular, replicative stage is typically cultured within mammalian host cells (e.g., Vero cells, L6 myoblasts) in RPMI 1640 medium with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.[3] Protocols also exist for obtaining axenic amastigotes.[13][24][25]

-

Trypomastigotes: The infective, non-replicative stage is obtained from the supernatant of infected mammalian cell cultures.

Nitroreductase (NTR) Activity Assay

This spectrophotometric assay measures the ability of recombinant or purified TcNTR to reduce this compound.

-

Reaction Mixture: Prepare a reaction mixture containing NADH, this compound, and a suitable buffer (e.g., sodium phosphate, pH 7.5).

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified TcNTR.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

Calculation: The rate of NADH oxidation is used to calculate the enzyme's specific activity (µmol NADH oxidized min-1 mg protein-1). Kinetic parameters (Km, Vmax) can be determined by varying the substrate concentrations.[18]

Detection of DNA Damage

Several methods are employed to detect and quantify this compound-induced DNA damage in T. cruzi.

-

Comet Assay (Single-Cell Gel Electrophoresis): This technique detects DNA strand breaks in individual cells.

-

Cell Encapsulation: Parasites are embedded in a low-melting-point agarose on a microscope slide.

-

Lysis: The cells are lysed with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.[12][26]

-

Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green I). Damaged DNA with strand breaks migrates further in the electric field, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[27]

-

-

TUNEL (Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, particularly double-strand breaks.

-

Fixation and Permeabilization: Parasites are fixed and permeabilized to allow entry of the labeling enzyme.

-

Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to add labeled dUTPs (e.g., BrdUTP) to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated labels are detected using fluorescently tagged antibodies or streptavidin conjugates. The resulting fluorescence is indicative of DNA fragmentation.[8]

-

-

γH2A Immunofluorescence Assay: This assay detects the phosphorylation of histone H2A (γH2A), a marker for DNA double-strand breaks.[2][17]

-

Cell Preparation: Infected host cells or isolated parasites are fixed onto slides or plates.

-

Immunostaining: The cells are permeabilized and incubated with a primary antibody specific for T. cruzi γH2A.

-

Secondary Antibody: A fluorescently labeled secondary antibody is used to detect the primary antibody.

-

Microscopy: The formation of distinct fluorescent foci within the parasite nucleus is visualized by fluorescence microscopy, indicating sites of DNA double-strand breaks.[17]

-

-

Detection of 8-oxoguanine (8-oxoG): This assay quantifies a common form of oxidative DNA damage.

-

DNA Isolation: Nuclear and mitochondrial DNA is isolated from treated and untreated parasites.

-

Lesion Detection: The levels of 8-oxoG can be quantified using various methods, including immunoassays with specific antibodies (e.g., FITC-avidin staining) or enzymatic digestion followed by chromatographic separation and detection (e.g., LC-MS/MS).[10][28]

-

Measurement of Reactive Oxygen Species (ROS)

ROS production in T. cruzi following this compound treatment can be measured using fluorescent probes.

-

Probe Loading: Parasites are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Treatment: The loaded parasites are then treated with this compound.

-

ROS Reaction: Intracellular ROS oxidizes the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Quantification: The increase in fluorescence intensity is measured using a fluorometer, plate reader, or flow cytometer and is proportional to the amount of ROS produced.[7]

Metabolomic Analysis

Non-targeted mass spectrometry-based metabolomics can identify this compound metabolites and their effects on the parasite's metabolome.

-

Sample Preparation: T. cruzi cultures are treated with this compound. The metabolism is then quenched, and metabolites are extracted, typically using a solvent system like chloroform/methanol/water.[4]

-

LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The resulting data is processed to identify and quantify metabolites. This allows for the detection of this compound reduction products and covalent adducts with parasite molecules, such as trypanothione.[17][4]

Mechanisms of Resistance

Resistance to this compound is a significant clinical challenge and is primarily linked to alterations in the drug's activation pathway.

-

TcNTR Downregulation/Mutation: The most well-characterized mechanism of resistance involves the decreased expression or mutation of the TcNTR enzyme.[1][2][8] Loss of one copy of the TcNTR gene or point mutations in the flavin mononucleotide (FMN) binding region can significantly reduce the enzyme's ability to activate this compound, leading to a resistant phenotype.[2][29]

-

Other Potential Mechanisms: While TcNTR is central, other mechanisms may contribute to resistance, potentially including enhanced drug efflux or increased capacity to detoxify the reactive metabolites of this compound.[29]

Conclusion and Future Directions

The trypanocidal action of this compound is a complex process initiated by the reductive activation of the prodrug by the parasite-specific enzyme TcNTR. The resulting cascade of reactive metabolites leads to extensive DNA damage, oxidative stress, and depletion of the parasite's antioxidant defenses, ultimately culminating in cell death. A thorough understanding of these molecular events is paramount for overcoming drug resistance and for the rational design of new, more effective therapies for Chagas disease. Future research should focus on further elucidating the downstream pathways affected by this compound's metabolites, identifying additional molecular targets, and exploring strategies to potentiate its activity or circumvent resistance mechanisms, such as combination therapies.

References

- 1. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to this compound: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Free and Nanoencapsulated this compound in Acute Trypanosoma cruzi Infection: Role of Cholinergic Pathway and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional characterization of 8-oxoguanine DNA glycosylase of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative Stress and DNA Lesions: The Role of 8-Oxoguanine Lesions in Trypanosoma cruzi Cell Viability | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 13. Trypanosoma cruzi: cell biological behavior of epimastigote and amastigote forms in axenic culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro this compound and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Nanoformulates: A Chance to Improve Therapeutics for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of this compound by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxidative Stress and DNA Lesions: The Role of 8-Oxoguanine Lesions in Trypanosoma cruzi Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice | PLOS Pathogens [journals.plos.org]

- 21. DNA damage and oxidative stress in human cells infected by Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Trypanosoma cruzi: A new system for primary culture and isolation of the parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lig.ufv.br [lig.ufv.br]

- 24. media.tghn.org [media.tghn.org]

- 25. scielo.br [scielo.br]

- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 27. researchgate.net [researchgate.net]

- 28. Functional Characterization of 8-Oxoguanine DNA Glycosylase of Trypanosoma cruzi | PLOS One [journals.plos.org]

- 29. This compound-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Benznidazole: A Technical Guide for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benznidazole (BZN) is an antiparasitic drug primarily used in the treatment of Chagas disease (American trypanosomiasis), caused by the protozoan Trypanosoma cruzi.[1] Developed in the 1970s, it remains a first-line therapy, particularly in the acute and early chronic phases of the disease. For researchers and drug development professionals, a thorough understanding of this compound's physicochemical properties is critical for developing new formulations, ensuring quality control, and designing novel therapeutic strategies.

This compound's effectiveness is hampered by its low aqueous solubility, which presents challenges in formulation and can contribute to variable bioavailability and a high incidence of adverse side effects.[2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug, highlighting the need for formulation strategies that enhance its dissolution and absorption characteristics.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflows.

Section 1: Chemical Identity and Structure

This compound, or N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, is a nitroimidazole derivative.[1] Its structure consists of a 2-nitroimidazole ring linked via an acetamide group to a benzylamine moiety. This chemical architecture is fundamental to its mechanism of action as a prodrug.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide | [1] |

| Molecular Formula | C₁₂H₁₂N₄O₃ | [1] |

| Molecular Weight | 260.25 g/mol | [1] |

| CAS Number | 22994-85-0 | [1] |

| Synonyms | Benzonidazole, Radanil, Rochagan, Ro 07-1051 | [1] |

Section 2: Core Physicochemical Properties

The therapeutic efficacy and formulation design of a drug are heavily influenced by its fundamental physicochemical characteristics such as melting point, solubility, pKa, and lipophilicity (LogP).

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Remarks | Reference(s) |

| Melting Point (°C) | 188.5 - 192 | Consistent across multiple studies. Endothermic peak often cited at ~191-192°C. | [1] |

| Aqueous Solubility | 0.268 - 0.4 mg/mL | Poorly soluble in water. Solubility is a limiting factor for bioavailability. | [2][4][5] |

| Solubility in Organic Solvents | ~30 mg/mL | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | |

| pKa | Not experimentally determined in available literature. | As a nitroimidazole derivative, it is expected to be a very weak base. | |

| LogP (Octanol/Water) | 0.9 (Computed) | XLogP3-AA value. An experimental value is not readily available. Indicates moderate lipophilicity. | [1] |

Section 3: Stability Profile

Stability testing is crucial for ensuring the quality, safety, and efficacy of an active pharmaceutical ingredient (API). This compound has been subjected to forced degradation studies to identify its degradation pathways and develop stability-indicating analytical methods.

-

Thermal Stability : this compound is thermally stable up to approximately 234°C, after which it undergoes decomposition. It shows no degradation when held in a water bath at 60°C.

-

pH-Dependent Stability : It undergoes degradation under both acidic and alkaline conditions. Under alkaline stress, degradation products include N-Benzyl-2-(2-hydroxy-1H-imidazol-1-yl)acetamide.

-

Photostability : The drug is susceptible to direct photodegradation, leading to the formation of photoproducts. This indicates that the drug substance and formulations should be protected from light.

-

Oxidative Stability : this compound is stable under oxidative stress conditions (e.g., exposure to hydrogen peroxide).

Table 3: Summary of this compound Stability under Forced Degradation Conditions

| Condition | Stability Outcome | Reference(s) |

| Acidic (HCl) | Degradation observed | |

| Alkaline (NaOH) | Significant degradation observed | |

| Oxidative (H₂O₂) | Stable | |

| Thermal (Heat) | Stable at moderate temperatures; decomposes >234°C | |

| Photolytic (UV/Vis Light) | Degradation observed |

Section 4: Mechanism of Action

This compound is a prodrug that requires reductive activation to exert its trypanocidal effect. This activation is preferentially carried out by a parasite-specific Type I nitroreductase (TcNTR-1), which provides a degree of selectivity towards the parasite over the host cells.

The activation process involves the reduction of the nitro group on the imidazole ring, generating highly reactive nitro radical anions and other electrophilic metabolites.[1] These reactive species are responsible for the drug's therapeutic effect through multiple downstream mechanisms:

-

DNA Damage : The metabolites induce significant damage to the parasite's DNA, causing single and double-strand breaks. This triggers a DNA damage response and leads to cell cycle arrest.[1]

-

Macromolecule Damage : The reactive intermediates can also bind to and damage other essential macromolecules, including proteins and lipids.[1]

-

Oxidative Stress : The activation pathway can lead to the generation of reactive oxygen species, overwhelming the parasite's antioxidant defenses and causing severe oxidative stress.

These synergistic effects ultimately lead to parasite death.

Caption: this compound activation pathway and subsequent trypanocidal mechanisms.

Section 5: Experimental Protocols

Accurate and reproducible experimental methods are essential for research and development. The following are summarized protocols for key analytical procedures based on published literature.

Protocol 1: Determination of this compound Concentration by HPLC

This protocol describes a general method for quantifying this compound in plasma or other biological matrices, which is essential for pharmacokinetic studies.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 100 µL of an internal standard solution (e.g., Benzocaine).

-

Add 200 µL of a precipitating agent, such as 0.3 M Trichloroacetic Acid or ice-cold Acetonitrile.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile and ultra-filtered water, typically in a ratio between 40:60 and 50:50 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-45 °C.

-

Injection Volume: 20 - 100 µL.

-

Detection Wavelength: 316 - 324 nm.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations (e.g., 1.0 to 100 µg/mL).

-

Analyze the samples and standards using the HPLC method.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio (this compound/Internal Standard) to the calibration curve.

-

Caption: A typical experimental workflow for quantifying this compound in plasma.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point, purity, and thermal behavior of this compound.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan.

-

Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the melting point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 250 °C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined from the onset or peak of the endothermic event.

-

The enthalpy of fusion (ΔH) can be calculated from the area under the melting peak.

-

Purity can be estimated using the Van't Hoff equation based on the shape of the melting endotherm.

-

Protocol 3: Aqueous Solubility Determination

This protocol determines the equilibrium solubility of this compound, a key parameter for BCS classification.

-

Sample Preparation:

-

Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., distilled water, phosphate-buffered saline pH 7.4) in a sealed vial. The amount should be sufficient to ensure a saturated solution with solid drug remaining.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer.

-

Allow the system to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, withdraw an aliquot of the suspension.

-

Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid particles.

-

-

Quantification:

-

Dilute the clear filtrate with an appropriate solvent.

-

Determine the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (at ~324 nm) or HPLC (as described in Protocol 1).

-

The resulting concentration is the equilibrium solubility of the drug under the tested conditions.

-

Conclusion

This compound remains a cornerstone in the treatment of Chagas disease, yet its physicochemical limitations, particularly its poor aqueous solubility, pose significant challenges. This guide summarizes its key chemical and physical properties, providing researchers with the essential data needed for formulation development, analytical method validation, and further investigation into its mechanism of action. The detailed protocols offer standardized methodologies for consistent and reliable characterization. By leveraging this information, the scientific community can continue to innovate and develop improved this compound-based therapies with enhanced efficacy and better patient outcomes.

References

- 1. This compound | C12H12N4O3 | CID 31593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.ufmg.br [repositorio.ufmg.br]

- 4. Organic solvent-free this compound nanosuspension as an approach to a novel pediatric formulation for Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

Early discovery and development of Benznidazole as an antiparasitic

An In-depth Technical Guide to the Early Discovery and Development of Benznidazole as an Antiparasitic Agent

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has been a significant public health issue in Latin America for over a century.[1][2] Prior to the 1970s, therapeutic options were scarce and often accompanied by severe toxicity.[1] The development of nitroimidazole derivatives by Hoffmann-La Roche marked a pivotal moment in the chemotherapy of this neglected tropical disease. This compound (N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide), registered by Roche in 1971, emerged from this research as a primary etiological treatment.[3][4] This document provides a detailed technical overview of the early discovery, preclinical evaluation, and initial clinical trials that established this compound as a cornerstone therapy for Chagas disease.

Discovery and Synthesis

In the late 1960s and early 1970s, researchers at Hoffmann-La Roche undertook a systematic investigation of nitroimidazole compounds for their antiparasitic properties. This effort led to the synthesis and eventual selection of this compound, initially known by the code Ro 7-1051. The first report of its activity against T. cruzi was published near the end of the 1970s.[1] The core chemical structure of this compound is a 2-nitroimidazole ring linked to a benzylacetamide group.[4] This specific molecular configuration proved crucial for its biological activity.

Mechanism of Action

This compound is a prodrug that requires activation within the parasite.[5] Its mechanism of action is multifaceted, primarily revolving around the generation of reactive metabolites that inflict catastrophic damage on the parasite's cellular machinery.[6][7][8]

-

Nitroreduction: The process is initiated by a parasite-specific NADH-dependent type I nitroreductase (TcNTR).[5][9] This enzyme reduces the nitro group on the imidazole ring of this compound. This selective activation is a key factor in the drug's specificity for the parasite over host cells, as the human equivalent enzyme does not effectively reduce the compound.[6]

-

Generation of Reactive Species: The reduction leads to the formation of highly reactive nitro radical anions and other electrophilic metabolites.[6][7][8] These intermediates can interact with a wide array of biomolecules.

-

Cellular Damage: The primary targets of these reactive species are DNA, lipids, and proteins.[6][7] The drug induces single and double-strand breaks in the parasite's DNA, leading to genomic instability and cell cycle arrest.[6][9][10] It also disrupts the parasite's antioxidant defenses, causing an accumulation of oxidative stress, and inhibits key metabolic enzymes essential for the parasite's survival.[6] This multi-pronged assault ultimately results in parasite death.[6]

Preclinical Development

In Vitro Studies

Early in vitro screening was essential to establish the trypanocidal activity of this compound. These assays evaluated the drug's effect on the different life stages of T. cruzi, particularly the intracellular amastigote form, which is responsible for the chronic stage of the disease in humans.[5] The half-maximal inhibitory concentration (IC50) is a key metric from these studies, indicating the concentration of a drug that is required for 50% inhibition of parasite growth.

Table 1: Representative In Vitro Efficacy of this compound against T. cruzi

| Parasite Stage | Strain | IC50 (µM) | Host Cell (for Amastigotes) | Reference |

|---|---|---|---|---|

| Amastigote | Tulahuen | ~3.8 | L929 fibroblasts | [11] |

| Amastigote | Y | 2.17 | Vero cells | [12] |

| Amastigote | Tulahuen | 0.51 | Vero cells | [13] |

| Trypomastigote | Y | 12.5 | - | [12] |

| Trypomastigote | Tulahuen | 13.6 | - |[12] |

Note: IC50 values can vary significantly between studies due to differences in parasite strains, host cell lines, and experimental protocols.

Experimental Protocol: In Vitro Amastigote Susceptibility Assay

A generalized protocol for determining the in vitro efficacy of compounds against intracellular amastigotes of T. cruzi is as follows:

-

Cell Culture: Host cells (e.g., Vero cells, L929 fibroblasts) are cultured in 96-well microplates until they form a confluent monolayer.

-

Infection: The host cell monolayer is infected with tissue culture-derived trypomastigotes at a specific parasite-to-cell ratio. The plates are incubated for several hours to allow for parasite invasion.

-

Drug Application: After invasion, the extracellular parasites are washed away, and fresh culture medium containing serial dilutions of this compound (or a test compound) is added to the wells. A control group receives medium without the drug.

-

Incubation: The plates are incubated for a set period (e.g., 72-96 hours) to allow for the intracellular replication of amastigotes.

-

Quantification: The number of intracellular parasites is quantified. Early methods involved microscopic counting. Modern methods often use reporter gene assays (e.g., parasites expressing β-galactosidase or luciferase) for a colorimetric or luminescent readout, which allows for high-throughput screening.[11][14]

-

Data Analysis: The parasite counts are plotted against the drug concentrations to determine the IC50 value.

In Vivo Studies

Following promising in vitro results, this compound was evaluated in animal models of Chagas disease, most frequently in mice.[3] These studies were crucial for assessing the drug's efficacy in a complex biological system, determining effective dose regimens, and observing its impact on parasitemia and survival. In vivo studies demonstrated that this compound is more efficacious in acute models of infection.[3] Treatment significantly improves survival, reduces parasite load in the blood and tissues (including the heart), and can lead to complete parasite clearance.[3][15]

In one murine model, mice with an acute lethal infection had a 100% survival rate after 30 days of treatment with this compound at a dose of 50 mg/kg/day.[16][17] This treatment also resulted in no detectable parasite load as measured by qPCR and lower levels of T. cruzi-specific antibodies.[16][17]

Pharmacokinetics

Early non-clinical pharmacokinetic studies were conducted across multiple species. These studies established that this compound is well-absorbed orally with high bioavailability.[3][4] It distributes widely to tissues, with a plasma protein binding of approximately 50%.[3]

Table 2: Early Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Reference |

|---|---|---|---|---|---|---|

| Healthy Volunteers | 100 mg (single) | Oral | 3 | 2.19 | ~12 | [3] |

| Healthy Volunteers | 100 mg (single) | Oral | 3.5 | 2.2 | 12.1 | [18] |

| Chagas Patients | 7 mg/kg/day | Oral | - | - | - |[19] |

Early Clinical Development

The first clinical studies resembling modern trials began in the 1970s. A pivotal early study sponsored by Roche evaluated the pharmacokinetics of a single 100 mg dose of this compound in six healthy female volunteers.[3] This study confirmed the drug's rapid absorption and moderately slow elimination.[3]

Subsequent clinical trials in patients with Chagas disease demonstrated significant activity, particularly during the acute phase, where parasitological and serological cure rates of up to 80% were observed.[1][4] The efficacy in the chronic phase, however, was found to be considerably lower.[1]

Table 3: Summary of Early Clinical Efficacy Data

| Disease Phase | Patient Age | Dosage | Duration | Efficacy Endpoint | Cure Rate (%) | Reference |

|---|---|---|---|---|---|---|

| Acute | - | - | - | Xenodiagnosis | 88 | [3] |

| Acute | - | - | - | Parasitological/Serological | Up to 80 | [1] |

| Early Chronic | 7-12 years | 7.5 mg/kg/day | 60 days | Negative Seroconversion | ~58 | [20] |

| Chronic | Adults | - | - | Parasitological/Serological | 8 |[1] |

Adverse Effects

From its early use, a consistent profile of adverse effects was noted. The most frequent side effects include skin rash (dermatitis), gastrointestinal issues (nausea, abdominal pain), and peripheral neuropathy.[8] In rare cases, more severe effects like bone marrow suppression can occur.[4][8]

Drug Development and Approval Workflow

The pathway for this compound from laboratory synthesis to clinical use followed a classical drug development pipeline, which remains the standard framework for therapeutic development.

Conclusion

The early discovery and development of this compound by Hoffmann-La Roche was a landmark achievement in the fight against Chagas disease. Through systematic screening of nitroimidazoles, a potent trypanocidal agent was identified. Its mechanism, involving parasite-specific activation to generate DNA-damaging radicals, provided a targeted approach to eliminating T. cruzi. Preclinical and subsequent clinical trials in the 1970s and 1980s established its high efficacy in the acute phase of the disease, leading to its adoption as a first-line treatment that continues to be used decades later. While its effectiveness in the chronic phase and its associated side effects remain challenges, the foundational research conducted during its early development provided a critical therapeutic tool and laid the groundwork for all subsequent research in Chagas disease chemotherapy.

References

- 1. Experimental and Clinical Treatment of Chagas Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in preclinical approaches to Chagas disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. State-of-the-Art in the Drug Discovery Pathway for Chagas Disease: A Framework for Drug Development and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unveiling this compound's mechanism of action through overexpression of DNA repair proteins in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. scienceopen.com [scienceopen.com]

- 14. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. Experimental this compound treatment of Trypanosoma cruzi II strains isolated from children of the Jequitinhonha Valley, Minas Gerais, Brazil, with Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro studies and preclinical evaluation of this compound microparticles in the acute Trypanosoma cruzi murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro studies and preclinical evaluation of this compound microparticles in the acute Trypanosoma cruzi murine model | Parasitology | Cambridge Core [cambridge.org]

- 18. Pharmacokinetics of this compound in Healthy Volunteers and Implications in Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. Randomised trial of efficacy of this compound in treatment of early Trypanosoma cruzi infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mode of Action of Benznidazole on Trypanosoma cruzi DNA and Cellular Machinery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benznidazole (BZN), a 2-nitroimidazole derivative, remains a primary frontline treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Its efficacy is rooted in a complex mode of action that culminates in significant damage to the parasite's DNA and fundamental cellular machinery. This technical guide provides a detailed examination of this mechanism, synthesizing current research into a comprehensive resource. It covers the critical prodrug activation, the generation of cytotoxic reactive metabolites, the resulting genotoxicity, and the multifaceted impact on the parasite's cellular functions. This document is intended to serve as a core reference for researchers and professionals involved in Chagas disease drug development and parasitology.

Core Mechanism of Action: From Prodrug to Parasite Demise

This compound's trypanocidal activity is not inherent but is the result of a multi-step process initiated within the parasite itself. This process transforms the relatively inert prodrug into a highly reactive agent of cellular destruction.

Prodrug Activation by a Parasite-Specific Nitroreductase

This compound is a prodrug that requires bioactivation to exert its effect[1][2][3][4]. The key initial step is the reduction of its nitro group, a reaction catalyzed by a parasite-specific enzyme: the Type I mitochondrial nitroreductase (TcNTR-1) [1][3][4]. This enzyme is an oxygen-insensitive, FMN-dependent reductase found in the parasite's mitochondrion. The selective expression and activity of TcNTR-1 in T. cruzi compared to host cells is a cornerstone of this compound's therapeutic window, providing a degree of selective toxicity against the parasite[5].

Generation of Reactive Metabolites and Reductive Stress

The TcNTR-1-mediated two-electron reduction of the 2-nitroimidazole ring of this compound does not directly produce the final cytotoxic species. Instead, it generates a cascade of highly reactive and unstable intermediates, including nitro radical anions and a hydroxylamine derivative[5]. These intermediates can covalently bind to a wide array of macromolecules, including proteins, lipids, and DNA[2].

Further non-enzymatic breakdown of these intermediates leads to the formation of cytotoxic metabolites, most notably the highly reactive dialdehyde, glyoxal [1][3]. The generation of these various reactive species induces a state of severe reductive and electrophilic stress within the parasite[2].

Induction of Oxidative Stress

In addition to reductive stress, this compound can also induce oxidative stress. Under aerobic conditions, the nitro radical anion can participate in a "futile cycling" reaction. It transfers an electron to molecular oxygen, regenerating the parent this compound molecule and producing a superoxide anion (O₂⁻). This process leads to an accumulation of reactive oxygen species (ROS), which further damages cellular components and exacerbates the effects of DNA damage[5].

Impact on Parasite DNA: The Genotoxic Effect

The primary lethal action of this compound is the widespread damage inflicted upon the parasite's genetic material. The reactive metabolites generated during its activation are highly genotoxic.

DNA Lesion Formation

The electrophilic intermediates and glyoxal directly attack the parasite's DNA, leading to a variety of lesions[3][5][6]:

-

DNA Strand Breaks: Both single-strand and double-strand breaks are induced in the parasite's nuclear and kinetoplast DNA (kDNA)[5][6][7].

-

DNA Adducts and Crosslinks: Reactive metabolites, particularly glyoxal, can form covalent adducts with DNA bases, such as guanosine, leading to DNA crosslinks and genomic instability[1].

-

Oxidation of Nucleotides: The drug preferentially oxidizes the free nucleotide pool within the parasite. The subsequent incorporation of these oxidized nucleotides (e.g., 8-oxo-guanine) during DNA replication is a major contributor to the formation of lethal double-strand breaks[6][7].

DNA Damage Response and Cell Cycle Arrest

The extensive DNA damage triggers the parasite's DNA Damage Response (DDR) pathway[1][3]. This is a survival mechanism that involves the recruitment of DNA repair machinery to the sites of damage. Key proteins in the homologous recombination (HR) repair pathway, such as TcRAD51 , are crucial for attempting to repair the this compound-induced double-strand breaks[8]. Overexpression of TcRAD51 has been shown to confer increased resistance to this compound, highlighting the importance of this repair pathway in parasite survival[8].

A direct consequence of DDR activation is cell cycle arrest [3][5]. The parasite halts its replicative cycle, primarily in the G1 phase, to allow time for DNA repair. This arrest prevents the parasite from replicating its damaged DNA, which would otherwise lead to catastrophic mutations or cell death.

Effects on Cellular Machinery and Metabolism

Beyond direct DNA damage, this compound's reactive metabolites disrupt other critical cellular functions.

Depletion of Thiol-Based Antioxidant Defenses

T. cruzi relies on a unique antioxidant system centered around the low molecular weight thiol, trypanothione . This compound's reactive intermediates form covalent adducts with trypanothione, as well as other thiols like cysteine and glutathione, leading to their significant depletion[2]. This compromises the parasite's ability to neutralize ROS and manage both oxidative and reductive stress, making it more vulnerable to the drug's effects. Metabolomic studies have shown that this compound treatment leads to a significant decrease in reduced trypanothione and a corresponding decrease in the relative abundance of trypanothione disulfide (the oxidized form) to approximately 70% of control levels, indicating widespread adduction and disruption of the thiol pool.

Mitochondrial Dysfunction

As the site of prodrug activation, the mitochondrion is also a target of this compound's toxicity. Treatment with this compound has been shown to cause depolarization of the parasite's mitochondrial membrane potential (ΔΨm), which can disrupt ATP production and other essential mitochondrial functions[9].

Inhibition of Macromolecule Synthesis

This compound treatment also leads to the inhibition of both protein and RNA synthesis in the parasite, further contributing to its cytotoxic effect and halting its growth and replication.

Drug Resistance and Parasite Persistence

Despite its efficacy, treatment failures with this compound are common. This is partly explained by the parasite's ability to develop resistance and enter a transient, drug-tolerant state.

-

Mechanisms of Resistance: Resistance can arise from mutations in the TcNTR-1 gene , which prevent the activation of the prodrug. Overexpression of DNA repair proteins, such as TcRAD51, can also contribute to increased tolerance[6][8].

-

Induction of a Non-Replicative State: this compound treatment itself can induce a temporary, non-replicative (or dormant) state in a subpopulation of amastigotes[1][3]. These parasites, having arrested their cell cycle in response to DNA damage, are less susceptible to the drug's action, which primarily targets replicating cells. Upon cessation of treatment, these persistent parasites can re-enter the cell cycle and cause a relapse of the infection[1].

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound against Trypanosoma cruzi.

Table 1: In Vitro Activity of this compound against T. cruzi

| Parameter | Life Cycle Stage | Strain(s) | Value (µM) | Reference(s) |

|---|---|---|---|---|

| IC₅₀ (50% Inhibitory Conc.) | Amastigotes | Multiple (TcI, TcII, TcV) | 4.00 ± 1.90 (Average) | [10] |

| Amastigotes | VD (TcVI) | 0.51 | ||

| Epimastigotes | Multiple (TcI, TcII, TcV) | 4.02 ± 2.82 (Average) | [10] | |

| Epimastigotes | CL | 12.8 ± 4.9 | ||

| Epimastigotes | Y | 16.3 ± 2.0 | ||

| Epimastigotes | Colombiana | 25.4 ± 2.7 | ||

| LC₅₀ (50% Lethal Conc.) | Trypomastigotes | Multiple (TcI, TcII, TcV) | 5.73 ± 3.07 (Average) | [10] |

| Trypomastigotes | TcI (24h) | 137.62 |

| | Trypomastigotes | TcVI (24h) | 25.81 | |

Table 2: Effects of this compound on Parasite Cellular Machinery

| Parameter Measured | BZN Concentration | Effect Observed | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential | IC₂₅ | 35.4% reduction | |

| Thiol Redox State | 20 µM (6h) | Significant depletion of trypanothione; Relative abundance of trypanothione disulfide reduced to 0.7 (30% decrease) | [5] |

| DNA Replication | 5-30 µM (8 days) | Induces a transient non-replicative state in surviving amastigotes |[1] |

Detailed Experimental Protocols

Protocol: Assessment of DNA Fragmentation by TUNEL Assay

This protocol is for the detection of DNA strand breaks in T. cruzi amastigotes within infected host cells.

-

Cell Culture and Infection: Grow host cells (e.g., Vero or MA104 cells) on glass coverslips in a 24-well plate. Infect with T. cruzi trypomastigotes and allow the infection to establish for 48-72 hours.

-

Drug Treatment: Treat the infected cell monolayers with the desired concentration of this compound (e.g., 20-200 µM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours). Include a positive control by treating uninfected cells with DNase I (10 U/mL) for 10 minutes prior to labeling.

-

Fixation and Permeabilization:

-

Wash the coverslips once with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

-

Wash three times with PBS.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, TMR red, Roche). This typically involves mixing the enzyme solution (Terminal deoxynucleotidyl Transferase, TdT) with the label solution (e.g., TMR red-dUTP).

-

Add 20-50 µL of the TUNEL reaction mixture to each coverslip.

-

Incubate in a humidified, dark chamber for 60 minutes at 37°C.

-

-

Counterstaining and Mounting:

-

Wash the coverslips three times with PBS.

-

Counterstain the nuclei and kinetoplasts with DAPI (4′,6-diamidino-2-phenylindole) at 1 µg/mL for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

TUNEL-positive nuclei/kinetoplasts (indicating DNA fragmentation) will appear red, while all nuclei/kinetoplasts will appear blue (DAPI).

-

Quantify the percentage of TUNEL-positive parasites relative to the total number of parasites.

-

Protocol: Assessment of Parasite Replication by EdU Incorporation Assay

This protocol is for measuring DNA synthesis in intracellular T. cruzi amastigotes.

-

Cell Culture and Infection: Seed host cells on glass coverslips in a 24-well plate and infect with T. cruzi as described in Protocol 6.1.

-

Drug Treatment: Treat infected cells with this compound or vehicle control for the desired duration.

-

EdU Labeling:

-

Prepare a 10 mM stock solution of EdU (5-ethynyl-2'-deoxyuridine) in DMSO.

-

At the end of the drug treatment period, add EdU to the cell culture medium to a final concentration of 10 µM.

-

Incubate for a defined pulse period (e.g., 2-6 hours) at 37°C to allow for incorporation into newly synthesized DNA.

-

-

Fixation and Permeabilization: Fix and permeabilize the cells as described in Protocol 6.1, steps 3.1 - 3.4.

-

Click-iT® Reaction (EdU Detection):

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., Click-iT® EdU Alexa Fluor® Imaging Kit, Thermo Fisher Scientific). This involves mixing the reaction buffer, copper protectant, a fluorescent azide (e.g., Alexa Fluor 488 azide), and the reaction buffer additive.

-

Remove the permeabilization buffer and wash the cells with 3% BSA in PBS.

-

Add the Click-iT® reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.

-

-

Counterstaining and Mounting: Wash, counterstain with DAPI, and mount the coverslips as described in Protocol 6.1, steps 5.1 - 5.4.

-

Imaging and Analysis:

-

Visualize using a fluorescence microscope. EdU-positive parasites (actively replicating DNA) will appear green (or the color of the chosen fluorophore), while all parasite nuclei/kinetoplasts will be blue.

-

Determine the percentage of EdU-positive amastigotes within the total parasite population to quantify the replicative index.

-

Visualizations: Pathways and Workflows

Diagram 1: this compound's Core Mechanism of Action

Caption: Core mechanism of action of this compound in Trypanosoma cruzi.

Diagram 2: Experimental Workflow for Assessing DNA Damage

Caption: Workflow for assessing this compound-induced DNA fragmentation via TUNEL assay.

Diagram 3: Logical Relationship for Assessing Effects on Replication

Caption: Logic diagram for evaluating this compound's effect on parasite replication.

References

- 1. This compound Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of this compound treatment on the functional response of Trypanosoma cruzi antigen-specific CD4+CD8+ T cells in chronic Chagas disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound treatment decreases IL-6 levels in Trypanosoma cruzi-infected human adipocytes differentiated from adipose tissue-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes in the immune response after treatment with this compound versus no treatment in patients with chronic indeterminate Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of this compound treatment on the functional response of Trypanosoma cruzi antigen-specific CD4+CD8+ T cells in chronic Chagas disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] The Role of Metabolomics in Antiparasitic Drug Discovery | Semantic Scholar [semanticscholar.org]

- 10. Transcriptomic analysis of this compound-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Benznidazole: A Technical Guide to its Generation of Radical Species and Oxidative Stress in Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benznidazole (BZ) remains a primary therapeutic agent for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Its efficacy is intrinsically linked to its ability to induce significant oxidative stress within the parasite. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action, focusing on the generation of radical species and the subsequent oxidative damage. It details the enzymatic activation of this prodrug, the cascade of reactive metabolite formation, and the resultant damage to critical biomolecules, including DNA. This document synthesizes quantitative data on drug efficacy and its impact on parasite physiology, presents detailed experimental protocols for studying these effects, and provides visual representations of the key pathways and workflows to support further research and drug development efforts in the field of antiparasitic chemotherapy.

Introduction

This compound, a 2-nitroimidazole derivative, is a cornerstone in the treatment of Chagas disease.[1][2] It is a prodrug, meaning it is administered in an inactive form and requires bioactivation within the target parasite to exert its trypanocidal effects.[1][3][4] The selective toxicity of this compound is primarily attributed to the parasite's unique enzymatic machinery, which is far more efficient at activating the drug than the host's cells.[1] The central mechanism of this compound's action is the generation of a cascade of reactive radical species, leading to a state of overwhelming oxidative stress that the parasite's antioxidant defenses cannot mitigate. This guide will dissect this mechanism, providing the technical details necessary for a comprehensive understanding.

Mechanism of Action: From Prodrug to Parasite Killer

The trypanocidal activity of this compound is a multi-step process initiated by its reduction within the parasite, leading to the formation of various cytotoxic metabolites that induce widespread cellular damage.

Enzymatic Activation by Trypanosomal Nitroreductase

The critical first step in this compound's mechanism of action is its activation by a parasite-specific type I nitroreductase (NTR), specifically TcNTR-1 in T. cruzi.[3][4] This NADH-dependent enzyme, located in the parasite's mitochondria, catalyzes the two-electron reduction of the nitro group of this compound.[5][6] This process is notably oxygen-insensitive and occurs through a ping-pong mechanism.[5][6] The reduction of this compound by TcNTR-1 is significantly more efficient than by mammalian nitroreductases, which is a key factor in the drug's selective toxicity.

Generation of Radical Species and Reactive Metabolites

The enzymatic reduction of this compound initiates a cascade of chemical reactions that produce highly reactive and damaging molecules:

-

Nitro Radical Anions: The initial reduction of the nitro group forms a transient nitro radical anion. While some research has explored the role of these radicals in redox cycling to produce superoxide anions, the primary pathway for this compound appears to be further reduction.

-

Hydroxylamine and Intermediates: The reduction process continues through a nitroso intermediate to form a hydroxylamine derivative.[5][6]

-

Glyoxal Formation: A key cytotoxic metabolite generated from the breakdown of this compound's reduction products is glyoxal, a highly reactive dialdehyde.[5][6] The reduction of this compound by TcNTR-1 leads to the formation of 4,5-dihydro-4,5-dihydroxyimidazole, which then decomposes to release glyoxal.[5][6]

Induction of Oxidative Stress

The generation of these reactive metabolites profoundly disrupts the parasite's redox homeostasis, leading to severe oxidative stress. This occurs through two primary avenues:

-

Direct Damage by Reactive Species: The reactive metabolites, particularly glyoxal, can directly interact with and damage a wide range of biomolecules, including proteins, lipids, and nucleic acids.[4]

-

Overwhelming Antioxidant Defenses: T. cruzi possesses a unique antioxidant system based on the dithiol trypanothione, which is maintained in its reduced state by the flavoenzyme trypanothione reductase. The massive influx of reactive species generated by this compound activation overwhelms this defense system, leading to the depletion of reduced trypanothione and the accumulation of oxidative damage.

DNA Damage: The Ultimate Lethal Lesion

A primary target of this compound-induced oxidative stress is the parasite's DNA. The reactive metabolites generated from the drug can cause extensive DNA damage, including:

-

Formation of DNA Adducts: Glyoxal is known to react with guanosine residues in DNA, forming glyoxal-guanosine adducts that can disrupt DNA replication and transcription.[5][6]

-

Single and Double-Strand Breaks: The overall oxidative environment and direct action of metabolites can lead to both single and double-strand breaks in the parasite's DNA.[1] This widespread genomic damage is a major contributor to the lethal effects of the drug.

-

Induction of the DNA Damage Response: this compound-induced DNA damage triggers the parasite's DNA damage response (DDR) pathway, which can lead to cell cycle arrest as the parasite attempts to repair the lesions.[7][8] However, the extent of the damage is often beyond the parasite's repair capacity, ultimately leading to cell death.

Quantitative Data on this compound's Efficacy and Impact

The following tables summarize key quantitative data related to the effects of this compound on Trypanosoma cruzi.

Table 1: In Vitro Susceptibility of Trypanosoma cruzi to this compound

| Parasite Stage | IC50 / LC50 (µM) | Incubation Time (hours) | T. cruzi DTU | Reference |

| Epimastigotes | 4.02 ± 2.82 | 72 | TcI, TcII, TcV | [9] |

| Trypomastigotes | 5.73 ± 3.07 | 24 | TcI, TcII, TcV | [9] |

| Amastigotes | 4.00 ± 1.90 | 96 | TcI, TcII, TcV | [9] |

| Trypomastigotes | 137.62 | 24 | TcI | [10] |

| Trypomastigotes | 52.09 | 24 | TcII | [10] |

| Trypomastigotes | 25.81 | 24 | TcVI | [10] |

| Amastigotes | 2.44 - 8.36 | 72-96 | TcII, TcVI | [10] |

DTU: Discrete Typing Unit

Table 2: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes in T. cruzi

| Parameter | Effect of this compound Treatment | Quantitative Change (if available) | Reference |

| Reactive Oxygen Species (ROS) | Increased ROS production in parasite and infected host cells. | Significant increase in fluorescence of ROS-sensitive probes. | [1][11][12] |

| Lipid Peroxidation (TBARS) | Increased levels of lipid peroxidation products. | Significant increase in TBARS levels in liver and kidney of infected and treated mice. | [2] |

| Superoxide Dismutase (SOD) | Upregulation of SOD activity in response to oxidative stress. | Reduced activity in infected animals compared to those treated with BZ alone. | [13][14] |

| Catalase (CAT) | Upregulation of CAT activity in response to oxidative stress. | Higher activity in infected and treated groups compared to uninfected controls. | [1] |

| Trypanothione Reductase | Inhibition of this key antioxidant enzyme contributes to increased susceptibility. | Indirectly inferred from increased parasite killing. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on T. cruzi.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted for the measurement of ROS in T. cruzi epimastigotes using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

T. cruzi epimastigotes in logarithmic growth phase

-

DCFH-DA stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

This compound

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)

Procedure:

-

Harvest epimastigotes by centrifugation at 1500 x g for 10 minutes at room temperature.

-

Wash the parasites twice with PBS to remove culture medium.

-

Resuspend the parasites in PBS to a final concentration of 1 x 10^7 parasites/mL.

-

Add DCFH-DA to the parasite suspension to a final concentration of 10 µM.

-

Incubate the parasites in the dark for 30 minutes at 28°C.

-

Centrifuge the parasites to remove excess DCFH-DA and resuspend the pellet in fresh PBS.

-

Distribute 100 µL of the parasite suspension into the wells of a 96-well plate.

-

Add this compound at various concentrations to the wells. Include untreated controls and a positive control (e.g., H2O2).

-

Incubate the plate at 28°C for the desired time points (e.g., 1, 3, 24 hours).

-

Measure the fluorescence intensity using a microplate reader.

-

Normalize the fluorescence values to the number of parasites or protein concentration.

Quantification of DNA Fragmentation (TUNEL Assay)

This protocol describes the detection of DNA fragmentation in intracellular amastigotes of T. cruzi using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

-

Host cells (e.g., Vero cells or cardiomyocytes) grown on coverslips in a 24-well plate

-

T. cruzi trypomastigotes for infection

-

This compound

-

4% paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)

-

DAPI or another nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Infect host cell monolayers with T. cruzi trypomastigotes and allow the infection to establish for 24-48 hours.

-

Remove extracellular parasites by washing with PBS.

-

Treat the infected cells with this compound at the desired concentration for a specified period (e.g., 24 hours). Include untreated infected controls.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C, protected from light.

-

Wash the cells with PBS to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating DNA fragmentation) will fluoresce at the wavelength corresponding to the label on the dUTPs, while all nuclei will be visible with the DAPI filter.

-

Quantify the percentage of TUNEL-positive amastigote and host cell nuclei.

Assessment of DNA Damage (Comet Assay)

The comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual parasites. This is an adapted protocol for T. cruzi epimastigotes.

Materials:

-

T. cruzi epimastigotes

-

This compound

-

Low melting point agarose (LMA)

-

Normal melting point agarose

-

Comet assay slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat T. cruzi epimastigotes with this compound for the desired time.

-

Harvest a small number of parasites (approximately 1 x 10^5) and wash with ice-cold PBS.

-

Resuspend the parasite pellet in 20 µL of ice-cold PBS.

-

Mix the parasite suspension with 80 µL of molten LMA at 37°C.

-

Quickly pipette the mixture onto a pre-coated comet assay slide and cover with a coverslip.

-

Allow the agarose to solidify at 4°C for 10 minutes.

-

Remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C.

-

Gently remove the slide from the lysis solution and place it in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes in the buffer.

-

Apply an electric field (typically 25 V, ~300 mA) for 20-30 minutes.

-

After electrophoresis, gently remove the slide and neutralize it by washing with the neutralization buffer three times for 5 minutes each.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope. The migration of DNA in the "tail" is proportional to the amount of DNA damage.

-

Analyze the images using appropriate software to quantify parameters such as tail length, tail moment, and percentage of DNA in the tail.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: this compound activation and damage pathway.

Caption: Oxidative stress and defense in T. cruzi.

Caption: Workflow for studying this compound's effects.

Conclusion and Future Directions